Penicillin acylase, classified under the Enzyme Commission number EC 3.5.1.11, is an enzyme that catalyzes the hydrolysis of penicillin into its constituent components, specifically 6-aminopenicillanic acid and phenylacetic acid. This enzyme plays a crucial role in the synthesis of semisynthetic antibiotics, particularly ampicillin and other β-lactam antibiotics.
Penicillin acylase is predominantly derived from various bacterial species, most notably Escherichia coli, Alcaligenes faecalis, and Kluyvera cryocrescens. These microorganisms are utilized for the production of this enzyme due to their ability to express high levels of penicillin acylase, which is essential for industrial applications in antibiotic synthesis .
The synthesis of penicillin acylase can be achieved through several methods, including fermentation processes using bacterial cultures. The choice of bacterial strain, growth conditions, and medium composition significantly influence enzyme yield and activity. For example, using minimal media enriched with glucose has been shown to enhance the production of active penicillin acylase by promoting periplasmic expression .
The production process involves optimizing various parameters such as temperature, pH, and substrate concentration. Typically, the fermentation process is conducted at temperatures around 30-37 °C and pH levels between 6.0 and 7.5. The enzyme can also be immobilized on various supports to enhance its stability and reusability in industrial applications .
Penicillin acylase has a complex three-dimensional structure characterized by its active site where substrate binding occurs. The enzyme contains a serine residue that plays a critical role in catalysis through a nucleophilic attack on the carbonyl carbon of the penicillin molecule .
X-ray crystallography has provided detailed insights into the molecular structure of penicillin acylase, revealing its fold and the arrangement of key residues involved in substrate recognition and catalysis .
The mechanism of action for penicillin acylase involves two main steps:
This catalytic process is highly efficient and selective, making it suitable for industrial applications in antibiotic synthesis .
Kinetic studies have shown that the reaction follows Michaelis-Menten kinetics, with specific parameters such as (Michaelis constant) and (maximum velocity) being critical for understanding enzyme efficiency under varying conditions .
Penicillin acylase is typically a soluble enzyme with a molecular weight ranging from 50 to 100 kDa depending on its source. It exhibits optimal activity at temperatures between 30 °C and 37 °C.
The enzyme functions optimally at a pH range of 6.0 to 7.5. It is sensitive to denaturation by extreme pH values or high temperatures, which can lead to loss of activity. Stabilizing additives such as calcium ions are often included in formulations to maintain activity during storage and use .
Penicillin acylase is primarily used in the pharmaceutical industry for:
Research continues into improving the efficiency and selectivity of penicillin acylase through genetic engineering and optimization techniques to meet industrial demands effectively .
Penicillin acylase (EC 3.5.1.11) is classified under the hydrolase enzyme class (EC 3), which catalyzes the cleavage of substrates via hydrolysis. Specifically, it belongs to subclass EC 3.5 (hydrolases acting on carbon-nitrogen bonds, excluding peptide bonds) and further falls into sub-subclass EC 3.5.1 (hydrolyzing linear amides) [3] [4]. The enzyme targets the amide bond in penicillin substrates, yielding 6-aminopenicillanic acid (6-APA) and aryl/alkyl carboxylic acids. Its activity is essential for the biosynthesis of β-lactam antibiotics, placing it within a specialized niche of industrial hydrolases [8].
Table 1: Classification Hierarchy of Penicillin Acylase
EC Level | Classification | Reaction Type |
---|---|---|
EC 3 | Hydrolases | Bond cleavage using water |
EC 3.5 | Carbon-nitrogen bond hydrolases | Non-peptide C-N bonds |
EC 3.5.1 | Linear amide hydrolases | Hydrolysis of amide bonds |
EC 3.5.1.11 | Penicillin amidohydrolase | Penicillin G/V → 6-APA + Carboxylic acid |
The systematic name penicillin amidohydrolase reflects the enzyme’s hydrolytic action on penicillin amides. Common synonyms include:
These variants denote substrate preferences: Class I (penicillin V), Class II (penicillin G), and Class III (ampicillin) [1].
Penicillin acylase was first identified in 1950 by Japanese researchers Sakaguchi and Murao, who observed Penicillium chrysogenum mycelium converting benzylpenicillin into phenylacetic acid and "penicin" (later identified as 6-APA) [6]. By the 1960s, bacterial sources (e.g., Escherichia coli) became primary industrial producers due to higher enzyme yields [1]. The enzyme’s pivotal role emerged in the semi-synthetic antibiotic industry, where it enabled large-scale production of 6-APA—the core scaffold for antibiotics like ampicillin and amoxicillin [4] [7]. By the 1970s, immobilized PGA replaced chemical deacylation, reducing costs and environmental impact [7].
The physiological function of penicillin acylase remains partially enigmatic. Evidence suggests it acts as a scavenger enzyme, enabling microbes to utilize aromatic amides (e.g., phenylacetate) as carbon sources. For example:
Enzyme localization varies:
Table 2: Physiological Features of Penicillin Acylase in Select Microbes
Microorganism | Inducer | Localization | Preferred Substrate | Physiological Role |
---|---|---|---|---|
Escherichia coli | Phenylacetic acid | Periplasm | Penicillin G | Carbon source scavenging |
Bacillus subtilis | Not characterized | Cytoplasmic | Penicillin V | Putative detoxification |
Alcaligenes faecalis | Phenylacetic acid | Periplasm | Penicillin G | High-affinity substrate uptake |
Penicillium chrysogenum | Phenoxyacetate | Intracellular | Penicillin V | Secondary metabolism |
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